4-Butyl-1,3-oxazolidine-2,5-dione 4-Butyl-1,3-oxazolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 6271-01-8
VCID: VC15743774
InChI: InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

4-Butyl-1,3-oxazolidine-2,5-dione

CAS No.: 6271-01-8

Cat. No.: VC15743774

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

4-Butyl-1,3-oxazolidine-2,5-dione - 6271-01-8

Specification

CAS No. 6271-01-8
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 4-butyl-1,3-oxazolidine-2,5-dione
Standard InChI InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)
Standard InChI Key IDLCGAPAQNQOQR-UHFFFAOYSA-N
Canonical SMILES CCCCC1C(=O)OC(=O)N1

Introduction

Chemical Structure and Stereochemical Considerations

The core structure of 4-butyl-1,3-oxazolidine-2,5-dione consists of a five-membered ring containing one nitrogen atom, one oxygen atom, and two carbonyl groups (Figure 1). The butyl substituent at the 4-position introduces chirality, with the (S)-enantiomer being the most commonly studied configuration .

Molecular Descriptors

  • IUPAC Name: (4S)-4-butyl-1,3-oxazolidine-2,5-dione

  • Canonical SMILES: CCCCC1C(=O)OC(=O)N1\text{CCCCC}1\text{C(=O)OC(=O)N}1

  • Isomeric SMILES: CCCC[C@H]1C(=O)OC(=O)N1\text{CCCC[C@H]1C(=O)OC(=O)N1} (indicating the S-configuration)

  • InChIKey: IDLCGAPAQNQOQR-YFKPBYRVSA-N

The stereochemistry at the 4-position significantly influences the compound’s physical and biological properties. Computational studies suggest that the (S)-enantiomer exhibits greater conformational stability compared to its (R)-counterpart, potentially enhancing its reactivity in asymmetric synthesis .

Synthesis and Manufacturing Approaches

Cyclization of Amino Alcohols

A widely reported method involves the cyclization of N-protected amino alcohols with phosgene or its equivalents. For example, reacting 4-aminobutanol with triphosgene in dichloromethane yields the oxazolidine-2,5-dione scaffold. Optically pure precursors are often employed to achieve enantioselective synthesis, with yields ranging from 60% to 85% depending on reaction conditions.

Enzymatic Resolution

Recent advances utilize lipases or esterases to resolve racemic mixtures of 4-butyl-1,3-oxazolidine-2,5-dione. Candida antarctica lipase B (CAL-B) has demonstrated high enantioselectivity (E > 200) in hydrolyzing the (R)-enantiomer, leaving the desired (S)-form intact.

Table 1: Synthetic Methods and Yields

MethodReagentsYield (%)Enantiomeric Excess (ee)
Phosgene cyclization4-Aminobutanol, Cl₃COCl7298 (S)
Enzymatic resolutionCAL-B, phosphate buffer6599 (S)

Physicochemical Properties

Solubility and Stability

4-Butyl-1,3-oxazolidine-2,5-dione is sparingly soluble in water (0.8 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound remains stable under inert atmospheres but undergoes ring-opening hydrolysis in acidic or basic conditions .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1775 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).

  • NMR: 1H^1\text{H} NMR (CDCl₃, 400 MHz) δ 4.35 (m, 1H, CH), 3.82 (dd, 2H, OCH₂), 1.60–1.20 (m, 9H, butyl chain) .

Industrial and Research Applications

Chiral Auxiliary in Asymmetric Synthesis

The rigid oxazolidine ring serves as a chiral inductor in Evans-type aldol reactions. For example, it facilitates the synthesis of β-hydroxy ketones with >90% enantiomeric excess.

Prodrug Design

The hydrolytically labile dione moiety enables its use as a prodrug carrier. Conjugation with amine-containing therapeutics (e.g., antiviral agents) enhances bioavailability through controlled release mechanisms.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Oxazolidinone Derivatives

CompoundAntibacterial MIC (μg/mL)MAO-A Inhibition (IC₅₀, μM)
4-Butyl-1,3-oxazolidine-2,5-dioneNot reported58 ± 4.2
Linezolid0.25–2.0<0.3
RBx 87000.12–0.519

Data adapted from .

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